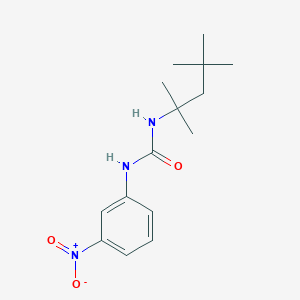

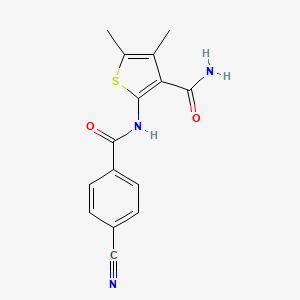

![molecular formula C23H19FN4O3 B2371965 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 921873-81-6](/img/structure/B2371965.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It belongs to the 4-quinazoline group, which is known for its hypnotic and anticonvulsive properties .

Synthesis Analysis

The synthesis of similar compounds has been achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . A clean, green, efficient, and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

Chemical Reactions Analysis

The compound is synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring . The reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation has been used for the synthesis of similar compounds .

Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging : Compounds with structures related to pyrimidine derivatives have been investigated for their potential as radioligands in Positron Emission Tomography (PET) imaging. Specifically, fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them candidates for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Src Kinase Inhibition and Anticancer Activity : Thiazolyl N-benzyl-substituted acetamide derivatives, structurally similar to the queried compound, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Certain derivatives exhibited significant inhibition of Src kinase and showed potential as anticancer agents (Fallah-Tafti et al., 2011).

Antifolate and Antitumor Activities : Classical and nonclassical antifolates derived from pyrimidine structures have been explored for their antitumor properties. These compounds target key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and repair in cancer cells. Some derivatives have shown promising antitumor activities in vitro (Gangjee et al., 2007).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones

Mode of Action

Similar compounds in the 2,3-dihydropyrido[2,3-d]pyrimidin-4(1h)-one class have been found to possess inhibitory activities on enpp1 , suggesting potential interactions with this enzyme.

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways. If the compound does indeed interact with enpp1 as suggested by the activity of similar compounds , it could potentially affect purinergic signaling pathways, given ENPP1’s role in ATP hydrolysis.

Result of Action

Compounds with similar structures have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.

Propiedades

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c24-18-10-8-16(9-11-18)13-26-20(29)15-27-19-7-4-12-25-21(19)22(30)28(23(27)31)14-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUDJKMECCDUJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

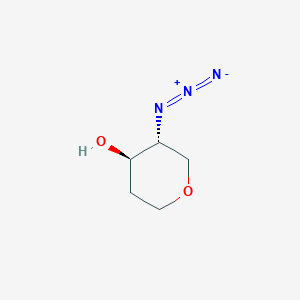

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)

![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)

![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)

![2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2371898.png)

![N-[[1-(Prop-2-enoylamino)cyclobutyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2371899.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)